![molecular formula C14H19N5O2 B2400387 1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034493-65-5](/img/structure/B2400387.png)
1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
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Description
1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MP-10, and is a member of the urea family of compounds. MP-10 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Rheology and Gelation Properties
One study discusses the properties of a urea derivative similar to the chemical compound , focusing on its ability to form hydrogels in various acidic conditions. The study found that the rheology and morphology of these gels could be tuned by altering the anion identity, offering a method for adjusting the gels' physical properties. This suggests potential applications in materials science for designing responsive and tunable gel systems (Lloyd & Steed, 2011).
Supramolecular Chemistry
Another research explored the conformational and tautomeric control through supramolecular approaches involving ureido derivatives. The findings highlight the possibility of controlling tautomerism and conformational states in molecular systems, which could be useful in developing molecular sensors and devices based on the principles of supramolecular chemistry (Kwiatkowski et al., 2019).
Anticancer Agents
A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to the compound of interest, demonstrated significant antiproliferative effects against various cancer cell lines. This indicates the potential of such compounds in medicinal chemistry as frameworks for developing new anticancer agents (Feng et al., 2020).
Hydrogen Bonding and Complexation
Research on pyrid-2-yl ureas has shed light on their capacity for intramolecular hydrogen bonding and complexation with cytosine, suggesting applications in biochemistry and molecular biology for the study of nucleic acid interactions and the design of novel biochemical probes (Chien et al., 2004).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-19-10-12(9-18-19)13-11(4-3-5-15-13)8-17-14(20)16-6-7-21-2/h3-5,9-10H,6-8H2,1-2H3,(H2,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOYHKZIFYPUIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea |
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